5-Methyl-1-(4-methylphenyl)hex-1-en-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(4-methylphenyl)hex-1-en-3-one typically involves the aldol condensation reaction. This reaction is carried out between 4-methylacetophenone and 3-methylbutanal in the presence of a base such as sodium hydroxide. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Ethanol or methanol is commonly used as the solvent.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(4-methylphenyl)hex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the enone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid or 5-methylhexanoic acid.
Reduction: Formation of 5-methyl-1-(4-methylphenyl)hexan-3-ol.
Substitution: Formation of halogenated derivatives such as 4-bromo-5-methyl-1-(4-methylphenyl)hex-1-en-3-one.
Scientific Research Applications
5-Methyl-1-(4-methylphenyl)hex-1-en-3-one has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(4-methylphenyl)hex-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylacetophenone: A precursor in the synthesis of 5-Methyl-1-(4-methylphenyl)hex-1-en-3-one.
5-Methyl-1-phenyl-1,4-hexadien-3-one: A structurally similar compound with different substitution patterns.
1-(4-Methylphenyl)ethanone: Another related compound with a simpler structure.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an enone and an aromatic ring
Properties
CAS No. |
94450-62-1 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
5-methyl-1-(4-methylphenyl)hex-1-en-3-one |
InChI |
InChI=1S/C14H18O/c1-11(2)10-14(15)9-8-13-6-4-12(3)5-7-13/h4-9,11H,10H2,1-3H3 |
InChI Key |
NYYCXQVSUPPYIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)CC(C)C |
Origin of Product |
United States |
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